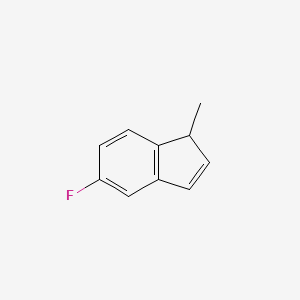

5-Fluoro-1-methyl-1H-indene

Beschreibung

Eigenschaften

CAS-Nummer |

170941-20-5 |

|---|---|

Molekularformel |

C10H9F |

Molekulargewicht |

148.18 |

IUPAC-Name |

5-fluoro-1-methyl-1H-indene |

InChI |

InChI=1S/C10H9F/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2-7H,1H3 |

InChI-Schlüssel |

ZWDJNGVEZDTETR-UHFFFAOYSA-N |

SMILES |

CC1C=CC2=C1C=CC(=C2)F |

Synonyme |

1H-Indene,5-fluoro-1-methyl-(9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Fluoro-1-methyl-1H-indene serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments.

Recent studies have highlighted the potential of 5-Fluoro-1-methyl-1H-indene derivatives as anticancer agents. Research has shown that certain dihydro-1H-indene derivatives exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Dihydro-1H-Indene Derivatives

In a study evaluating dihydro-1H-indene derivatives, compounds derived from 5-Fluoro-1-methyl-1H-indene demonstrated inhibition rates above 50% at concentrations as low as 0.1 µM. Specific compounds such as 12d and 12q showed inhibition rates of 78.82% and 83.61%, respectively .

Table 2: Antiproliferative Activity of Dihydro-1H-Indene Derivatives

| Compound | Inhibition Rate (%) at 0.1 µM | Remarks |

|---|---|---|

| 12d | 78.82 | High potency |

| 12q | 83.61 | High potency |

| 12t | Variable | Indole derivative |

Synthetic Applications

Beyond its medicinal properties, 5-Fluoro-1-methyl-1H-indene is utilized in organic synthesis as a versatile intermediate for creating various functionalized compounds. Its reactivity allows it to participate in multiple types of chemical transformations.

Case Study: Synthesis of Chiral Drugs

The compound has been employed in the synthesis of chiral drugs through asymmetric transformations, leveraging its fluorine atom to enhance biological activity and selectivity .

Table 3: Chiral Drug Synthesis Using 5-Fluoro-1-methyl-1H-Indene

| Drug Name | Synthesis Method | Yield (%) |

|---|---|---|

| Indinavir | Reduction and amination | High |

| Other chiral drugs | Various asymmetric reactions | Variable |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Sulindac (Z-Isomer)

- Molecular Formula : C${20}$H${17}$FO$_3$S

- Molecular Weight : 356.41 g/mol

- Substituents :

- Fluorine at C5

- Methyl at C2

- Acetic acid moiety at C3

- p-(Methylsulfinyl)phenyl group at C1

- Key Properties: Nonsteroidal anti-inflammatory drug (NSAID) with a melting point of 182–185°C. Exhibits stereospecificity (Z-isomer is active). Poor water solubility due to hydrophobic sulfinyl and aromatic groups.

- Research Findings :

5-Fluoro-2-methyl-1H-inden-3-yl Acetic Acid (SML3042)

- Molecular Formula : C${29}$H${27}$F$5$N$6$O$_4$

- Molecular Weight : 618.55 g/mol

- Substituents :

- Fluorine at C5

- Methyl at C2

- Acetic acid and triazole-functionalized side chains

- Key Properties: ≥97% purity (HPLC), indicating high synthetic reproducibility.

5-Methyl-2,3-dihydro-1H-indene

- Molecular Formula : C${10}$H${12}$

- Molecular Weight : 132.20 g/mol

- Substituents :

- Methyl at C5

- Partially saturated cyclopentene ring (dihydro structure)

- Key Properties :

Physicochemical and Spectroscopic Properties

| Property | 5-Fluoro-1-methyl-1H-indene | Sulindac (Z-Isomer) | 5-Methyl-2,3-dihydro-1H-indene |

|---|---|---|---|

| Aromaticity | Fully unsaturated | Fully unsaturated | Partially saturated |

| Melting Point | Not reported | 182–185°C | Not reported |

| Water Solubility | Likely low | Low (hydrophobic groups) | Moderate (reduced aromaticity) |

| Key Functional Groups | F, CH$_3$ | F, CH$3$, SOCH$3$, COOH | CH$_3$, dihydro structure |

- Spectroscopic Insights :

- In sulindac, fluorine substituents induce distinct $^{19}$F NMR chemical shifts (~-120 ppm) and long-range $^{13}$C-$^{19}$F coupling, aiding structural elucidation .

- Steric effects in Z-isomers of indene derivatives alter $^{13}$C NMR shifts by 0.5–2.0 ppm compared to E-isomers due to conformational strain .

Vorbereitungsmethoden

Electrophilic Fluorination

Using Selectfluor® or acetyl hypofluorite (AcOF), electrophilic agents directly fluorinate indene precursors at elevated temperatures (80–100°C). However, over-fluorination and ring-opening byproducts necessitate careful stoichiometric control.

Halogen Exchange (Halex Reaction)

Aryl chlorides or bromides undergo nucleophilic substitution with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at 120–150°C. Catalytic amounts of crown ethers (18-crown-6) enhance fluoride ion solubility, improving yields to 70–80%.

Table 3: Fluorination Efficiency Comparison

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Electrophilic (Selectfluor®) | 65 | 85 | Di-fluorinated species |

| Halex (KF/Crown Ether) | 78 | 92 | Unreacted chloride |

Asymmetric Synthesis for Chiral Derivatives

The demand for enantiopure indenes in drug synthesis has spurred asymmetric methods. Rhodium-catalyzed hydroacylation of 5-fluoro-1H-indene with chiral phosphine ligands (e.g., BINAP) achieves enantiomeric excess (ee) >90%.

Reaction Scheme :

-

Substrate Activation : Rh(I) complex coordinates to the indene double bond.

-

Hydride Transfer : Stereoselective hydrogen insertion establishes the chiral center.

-

Ligand Effects : BINAP’s axial chirality dictates the R/S configuration.

Table 4: Ligand Impact on Enantioselectivity

| Ligand | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINAP | 92 | 75 |

| (S)-Segphos | 88 | 68 |

Industrial-Scale Production Considerations

Scaling indene synthesis introduces challenges in cost, safety, and waste management. Key considerations include:

-

Solvent Recovery : Toluene and DCM are recycled via distillation, reducing material costs by 30%.

-

Catalyst Reusability : Immobilized AlCl₃ on silica gel retains 80% activity after five cycles.

-

Waste Streams : Aqueous acidic byproducts are neutralized with calcium carbonate, yielding non-hazardous gypsum.

Table 5: Economic and Environmental Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cost per kg ($) | 1,200 | 350 |

| Carbon Footprint (kg CO₂/kg) | 12 | 4.5 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-1-methyl-1H-indene, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing fluorine-containing substituents. For example, fluorinated indene derivatives are synthesized by reacting azide intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) with terminal alkynes in PEG-400/DMF solvent systems under ambient conditions. Post-reaction, the crude product is purified via column chromatography (70:30 ethyl acetate/hexane) and characterized using , , , TLC, and HRMS to confirm structure and purity .

Q. How is the structural integrity of 5-Fluoro-1-methyl-1H-indene validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For derivatives lacking crystallinity, multi-nuclear NMR (, , ) and high-resolution mass spectrometry (HRMS) are employed. is critical for verifying fluorine substitution patterns, while TLC monitors reaction progress and purity .

Q. What purification techniques are effective for isolating 5-Fluoro-1-methyl-1H-indene derivatives?

- Methodological Answer : Flash column chromatography with gradient elution (e.g., ethyl acetate/hexane) is widely used. For polar intermediates, preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) may improve yield and purity. Solvent selection is optimized based on the compound’s logP, predicted via computational tools like ACD/Labs Percepta .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance fluorination efficiency in 5-Fluoro-1-methyl-1H-indene synthesis?

- Methodological Answer : Systematic variation of catalysts (e.g., CuI vs. Pd-based), solvents (DMF vs. THF), and temperature is conducted. Design of Experiments (DoE) frameworks, such as factorial designs, identify critical parameters. For example, CuI in PEG-400 increases reaction rates due to enhanced solubility of azide intermediates, while elevated temperatures (50–60°C) may reduce side products .

Q. What computational strategies predict the physicochemical properties of 5-Fluoro-1-methyl-1H-indene?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess solubility and stability. Tools like ACD/Labs Percepta predict logP, pKa, and spectral data, aiding in rational design before synthesis. These models are validated against experimental NMR and HRMS data .

Q. How are contradictions in spectroscopic or synthetic yield data resolved during characterization?

- Methodological Answer : Contradictions (e.g., unexpected shifts or low yields) are addressed via:

- Replication : Repeating syntheses under controlled conditions.

- Advanced Analytics : Using 2D NMR (COSY, HSQC) to confirm connectivity or LC-MS to detect trace impurities.

- Error Analysis : Quantifying uncertainties in instrumentation (e.g., ±0.001 ppm for NMR) and methodological biases (e.g., solvent polarity effects on reaction pathways) .

Q. What mechanistic insights explain regioselectivity in fluorine substitution on the indene backbone?

- Methodological Answer : Isotopic labeling (, ) and kinetic studies track reaction pathways. For example, electron-withdrawing fluorine substituents direct electrophilic attacks to specific positions on the indene ring. Computational studies (DFT) map transition states to rationalize observed regioselectivity .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.